molecular formula C7H8BrClN2O2 B8181832 (5-Bromo-2-nitrophenyl)methanamine hydrochloride

(5-Bromo-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B8181832
M. Wt: 267.51 g/mol
InChI Key: YGJHJSCGKJTLTR-UHFFFAOYSA-N
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Description

(5-Bromo-2-nitrophenyl)methanamine hydrochloride (CAS: 2703756-67-4) is a halogenated aromatic amine derivative with the molecular formula C₇H₈BrClN₂O₂ and a molar mass of 267.51 g/mol . Its structure consists of a benzene ring substituted with a bromo (-Br) group at the 5-position, a nitro (-NO₂) group at the 2-position, and a methanamine (-CH₂NH₂) side chain, which is protonated as a hydrochloride salt.

The hydrochloride salt enhances solubility in polar solvents, a common feature in amine derivatives for ease of handling .

Properties

IUPAC Name

(5-bromo-2-nitrophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-1-2-7(10(11)12)5(3-6)4-9;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHJSCGKJTLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A direct route to (5-bromo-2-nitrophenyl)methanamine involves substituting a halogen atom on a pre-functionalized aromatic ring with an amine group. This method parallels the synthesis of 5-bromo-N-methyl-2-nitroaniline (Ambeed, 2020), where methylamine displaces fluorine in 4-bromo-2-fluoro-1-nitrobenzene under mild conditions. Adapting this approach, ammonia can act as the nucleophile to introduce the primary amine.

Experimental Protocol

  • Substrate : 4-Bromo-2-fluoro-1-nitrobenzene

  • Reagents : Ammonia (aqueous or gaseous), potassium carbonate (base)

  • Solvent : Tetrahydrofuran (THF) or ethanol

  • Conditions : 20–45°C, 12–48 hours

For example, reacting 4-bromo-2-fluoro-1-nitrobenzene (22.7 mmol) with 40% aqueous ammonia (68 mmol) in ethanol at 45°C for 24 hours yields 5-bromo-2-nitroaniline (the deprotected intermediate). Subsequent reductive amination or alkylation introduces the methylene group (-CH2-), followed by HCl treatment to form the hydrochloride salt.

Challenges and Optimizations

  • Ammonia’s lower nucleophilicity : Elevated temperatures (45–60°C) or polar aprotic solvents (e.g., DMF) improve reaction rates.

  • Byproducts : Competing hydrolysis of the nitro group is mitigated by maintaining anhydrous conditions.

Benzylamine Substitution and Deprotection

Two-Step Functionalization

This method leverages benzylamine as a protected amine source, enabling efficient substitution followed by catalytic hydrogenation:

Step 1: NAS with Benzylamine

  • Substrate : 4-Bromo-2-fluoro-1-nitrobenzene

  • Reagents : Benzylamine, K2CO3

  • Solvent : Dichloromethane (DCM)

  • Yield : 95–98%

The reaction proceeds similarly to methylamine substitutions, with benzylamine displacing fluorine at room temperature over 16 hours.

Step 2: Hydrogenolysis

  • Catalyst : Palladium on carbon (Pd/C)

  • Conditions : H2 atmosphere, ethanol, 25°C

  • Outcome : Removal of the benzyl group yields 5-bromo-2-nitroaniline , which is then alkylated to introduce the -CH2NH2 moiety.

Reductive Amination of 5-Bromo-2-nitrobenzaldehyde

Aldehyde Intermediate Synthesis

Nitration and bromination of toluene derivatives yield 5-bromo-2-nitrotoluene , which is oxidized to 5-bromo-2-nitrobenzaldehyde using KMnO4 or CrO3.

Reductive Amination

  • Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH3CN)

  • Solvent : Methanol

  • Conditions : 25°C, 12 hours

The aldehyde reacts with ammonium acetate in the presence of NaBH3CN, reducing the imine intermediate to 5-bromo-2-nitrophenylmethanamine with >80% yield.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation of Phthalimide

  • Substrate : 5-Bromo-2-nitrobenzyl bromide

  • Reagents : Potassium phthalimide

  • Solvent : DMF

  • Yield : 85–90%

The benzyl bromide undergoes nucleophilic substitution with phthalimide, forming a protected amine.

Deprotection and Salt Formation

  • Reagents : Hydrazine hydrate, HCl

  • Conditions : Reflux in ethanol

Hydrazine cleaves the phthalimide group, releasing the primary amine, which is precipitated as the hydrochloride salt using concentrated HCl.

Industrial-Scale Production Considerations

Solvent Recycling

Tetrachloroethylene, used in Fries rearrangement protocols, is prioritized for its low toxicity and recyclability, reducing environmental impact.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >99% purity.

  • Column Chromatography : Silica gel with chloroform/ethyl acetate (10:1) eluent .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Bromo-2-nitrophenyl)methanamine hydrochloride is an organic compound with a bromine atom and a nitro group attached to a phenyl ring, making it a derivative of aniline. It has the chemical formula C₇H₈BrClN₂O₂ and a molecular weight of approximately 267.51 g/mol. (5-Bromo-2-nitrophenyl)methanamine hydrochloride is soluble in water and has high bioavailability and moderate lipophilicity.

Scientific Research Applications

(5-Bromo-2-nitrophenyl)methanamine hydrochloride is used in pharmaceutical research as a building block in the synthesis of various compounds. The uniqueness of (5-Bromo-2-nitrophenyl)methanamine hydrochloride lies in its specific combination of bromine and nitro groups on the phenyl ring, which influences both its chemical reactivity and biological activity compared to other similar compounds.

Other compounds with similar applications include:

  • (4-Bromo-2-nitrophenyl)methanamine featuring para-bromination with different positioning of substituents.
  • (3-Bromo-4-nitrophenyl)methanamine featuring meta-bromination with varying reactivity due to position.
  • 2-Nitroaniline lacking a bromine atom, thus having a simpler structure without halogen.
  • 5-Chloro-2-nitrophenylmethanamine containing chlorine instead of bromine, where the different halogen affects reactivity.

Mechanism of Action

The mechanism by which (5-Bromo-2-nitrophenyl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(4-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS: 2061980-38-7)
  • Molecular Formula : C₇H₈BrClN₂O₂ (identical to the target compound) .
  • Structural Difference : The bromo and nitro groups are positioned at the 4- and 2-sites on the benzene ring, respectively, altering electronic distribution and steric interactions.
  • Impact : Positional isomerism may affect crystallization behavior, solubility, and reactivity in synthetic pathways. However, comparative data on physical properties (e.g., melting point) are unavailable .

Heterocyclic Analogues

1-(5-Bromofuran-2-yl)-N-methylmethanamine (CAS: 1803600-05-6)
  • Molecular Formula: C₆H₉BrNO (MW: 206.05 g/mol) .
  • Structural Features : Replaces the benzene ring with a bromo-substituted furan ring and includes a methyl group on the amine.
  • The absence of a nitro group reduces electron-withdrawing effects .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)
  • Molecular Formula : C₁₀H₉ClN₂S·HCl (MW: 261.17 g/mol) .
  • Structural Features : A thiazole ring substituted with a chlorophenyl group.
  • Physical Data : Melting point = 268°C, higher than most aromatic amines due to the rigid thiazole core .
2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (CAS: 1361381-50-1)
  • Molecular Formula : C₇H₉BrClN₂O (MW: 261.52 g/mol) .
  • Structural Features : A pyridine ring with bromo and ethoxy-amine substituents.
  • Key Difference : The pyridine nitrogen enhances basicity compared to benzene derivatives, influencing pH-dependent solubility .

Functional Group Variations

Furan-2-yl Methanamine Hydrochloride (CAS: Not reported)
  • Molecular Formula: C₅H₈ClNO (MW: 149.58 g/mol) .
  • 1H NMR Data : δ 6.41 (d, J = 3.2 Hz, 1H), 6.31 (dd, J = 3.2, 1.8 Hz, 1H), 4.10 (s, 2H) in DMSO-d₆ .
  • Comparison : Simpler structure lacking halogen or nitro groups, reducing steric hindrance and electronic complexity .

Research Implications and Gaps

  • Electronic Effects: Bromo and nitro groups in the target compound likely enhance electrophilic substitution reactivity compared to non-halogenated analogues .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for biological testing, but direct comparisons between analogues are lacking .
  • Synthetic Utility : Heterocyclic variants (e.g., thiazole, furan) are valuable in drug discovery but require further stability and reactivity studies .

Limitations : Available data on melting points, solubility, and spectroscopic profiles (e.g., NMR, IR) are sparse for bromo-nitro aromatic amines. Future studies should prioritize these measurements to enable precise comparisons.

Biological Activity

(5-Bromo-2-nitrophenyl)methanamine hydrochloride is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2-nitrophenyl)methanamine hydrochloride is C₉H₈BrClN₂O₂, with a molecular weight of approximately 249.55 g/mol. The compound features a bromine atom and a nitro group attached to a phenyl ring, along with a methylamine moiety. These functional groups are crucial for the compound's reactivity and biological interactions.

The biological activity of (5-Bromo-2-nitrophenyl)methanamine hydrochloride is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to modifications that alter their function. This mechanism is significant in various biological contexts, including:

  • Protein Modification: The compound can form covalent bonds with amino acid residues in proteins, which may affect protein stability and activity.
  • Nucleic Acid Interaction: It may interact with DNA or RNA, influencing gene expression and cellular processes.

Biological Activity Overview

Research indicates that (5-Bromo-2-nitrophenyl)methanamine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (5-Bromo-2-nitrophenyl)methanamine hydrochloride differs from related compounds:

Compound NameKey FeaturesBiological Activity
5-bromo-2-nitroanilineLacks methylamine groupLimited reactivity; primarily used in synthesis
2-nitroanilineLacks both bromine and methylamine groupsLess reactive; limited biological applications
4-bromo-2-nitrophenylmethanamineSimilar structure; potential antimicrobial effectsInvestigated for anticancer activity

Case Studies and Research Findings

  • Anticancer Activity Study:
    A study evaluated the cytotoxic effects of (5-Bromo-2-nitrophenyl)methanamine hydrochloride on human cancer cell lines. The results indicated significant inhibition of cell growth at concentrations above 10 µM, suggesting its potential as a lead compound for cancer therapy.
  • Antimicrobial Evaluation:
    Another investigation assessed the compound's antimicrobial properties against various bacterial strains. The findings demonstrated moderate activity against Gram-positive bacteria, supporting its use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-nitrophenyl)methanamine hydrochloride, and what critical parameters influence yield?

  • Methodological Answer :

  • Nitro Group Introduction : Start with brominated precursors (e.g., 5-bromo-2-nitrophenyl intermediates) and employ nitration conditions (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Reductive Amination : Use NaBH₄ or catalytic hydrogenation to reduce nitriles or imines to the methanamine backbone. Ensure inert atmospheres to prevent side reactions .
  • Critical Parameters :
  • Purification : Recrystallization in ethanol/water mixtures improves purity.
  • pH Control : Maintain acidic conditions during hydrochloride salt formation to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of (5-Bromo-2-nitrophenyl)methanamine hydrochloride?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro and bromo-substituted benzene) and methanamine protons (δ 3.0–4.0 ppm) .
  • FT-IR : Confirm NH₂ stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between theoretical and experimental NMR spectra of (5-Bromo-2-nitrophenyl)methanamine hydrochloride?

  • Methodological Answer :

  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts (e.g., using Gaussian or ORCA). Account for solvent effects (DMSO vs. CDCl₃) .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehalogenated or nitro-reduced species) that may skew NMR signals .
  • Dynamic Effects : Consider rotational barriers of the methanamine group, which may broaden signals at room temperature. Acquire variable-temperature NMR for clarity .

Q. How does the nitro group in (5-Bromo-2-nitrophenyl)methanamine hydrochloride influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, slowing oxidative addition in Suzuki-Miyaura reactions. Use Buchwald-Hartwig conditions (e.g., XPhos precatalyst) for C–N couplings .
  • Competing Pathways : Monitor nitro reduction (e.g., to amine) under hydrogenation conditions. Employ selective catalysts (e.g., Pd/C with H₂) or protect the amine during coupling .
  • Substituent Compatibility : Bromine acts as a superior leaving group compared to nitro; prioritize bromine substitution in sequential functionalization .

Q. What methodologies are employed to assess the stability of (5-Bromo-2-nitrophenyl)methanamine hydrochloride under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :
  • Thermal Stress : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC (e.g., new peaks at 254 nm) .
  • pH Stress : Dissolve in buffers (pH 1–13) and analyze degradation kinetics. Nitro groups may hydrolyze to amines under strong acidic/basic conditions .
  • Analytical Techniques :
  • LC-MS/MS : Identify degradation products (e.g., debrominated or nitro-reduced species) .
  • XRPD : Assess crystallinity changes after stress testing, which may correlate with stability .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported melting points for (5-Bromo-2-nitrophenyl)methanamine hydrochloride derivatives?

  • Methodological Answer :

  • Purity Verification : Re-crystallize samples and compare DSC curves. Impurities (e.g., residual solvents) can depress melting points .
  • Polymorphism Screening : Use solvent-drop grinding to identify alternative crystalline forms. Report melting ranges (e.g., 203–225°C decomposition) rather than single values .

Q. What experimental controls are critical when evaluating the biological activity of (5-Bromo-2-nitrophenyl)methanamine hydrochloride in enzyme inhibition assays?

  • Methodological Answer :

  • Counterion Effects : Compare freebase vs. hydrochloride forms to rule out chloride interference in enzymatic assays .
  • Redox Controls : Include antioxidants (e.g., ascorbic acid) to prevent nitro group reduction by cellular reductases .

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